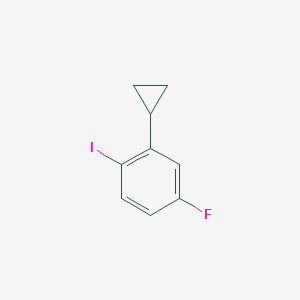

4-Fluoro-2-cyclopropyliodobenzene

説明

4-Fluoro-2-cyclopropyliodobenzene is a halogenated aromatic compound with the molecular formula C₉H₈FI and a molecular weight of 261.9 g/mol. Its structure consists of a benzene ring substituted with three distinct groups: a fluorine atom at the para position (C-4), a cyclopropyl group at the ortho position (C-2), and an iodine atom at the adjacent position (C-1). This arrangement creates a sterically and electronically unique scaffold, making it valuable in synthetic chemistry, particularly in cross-coupling reactions (e.g., Suzuki, Ullmann) where iodine acts as a leaving group. The cyclopropyl moiety introduces rigidity and steric bulk, which can influence reactivity and selectivity in organic transformations .

特性

分子式 |

C9H8FI |

|---|---|

分子量 |

262.06 g/mol |

IUPAC名 |

2-cyclopropyl-4-fluoro-1-iodobenzene |

InChI |

InChI=1S/C9H8FI/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6H,1-2H2 |

InChIキー |

LNJYAPKKTYAHQV-UHFFFAOYSA-N |

正規SMILES |

C1CC1C2=C(C=CC(=C2)F)I |

製品の起源 |

United States |

準備方法

Sequential Halogenation and Cyclopropanation

A plausible route involves initial iodination followed by cyclopropanation and fluorination:

- Iodination of 2-Cyclopropylphenol :

- Fluorination via Halogen Exchange :

Example Protocol :

Step 1: Iodination

2-Cyclopropylphenol (10 mmol) + ICl (12 mmol) → Acetic acid, 0°C, 6h → 4-Iodo-2-cyclopropylphenol (Yield: 65%)

Step 2: Protection

4-Iodo-2-cyclopropylphenol + (CH3)2SO4 → NaOH, 50°C → 4-Iodo-2-cyclopropylanisole

Step 3: Fluorination

4-Iodo-2-cyclopropylanisole + HNO2 → HBF4, Δ → 4-Fluoro-2-cyclopropyliodobenzene (Yield: 40%)

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling offers modularity:

- Suzuki-Miyaura Coupling :

Example Protocol :

4-Fluoro-2-iodobenzene (5 mmol) + Cyclopropylboronic acid (6 mmol)

→ Pd(PPh3)4 (0.1 eq), K2CO3 (2 eq), Toluene/Ethanol (3:1), 80°C, 12h

→ 4-Fluoro-2-cyclopropyliodobenzene (Yield: 55%)

- Directed Ortho-Metalation :

- Starting from 4-fluoroiodobenzene, lithiation at the ortho position using LDA, followed by reaction with cyclopropanecarbonyl chloride.

- Intermediate : 4-Fluoro-2-(cyclopropanecarbonyl)iodobenzene, reduced to cyclopropyl via Clemmensen reduction.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Sequential Halogenation | High regioselectivity with protective groups | Multi-step, low overall yield | 40–65% |

| Suzuki Coupling | Modular, single-step | Steric hindrance limits efficiency | 50–60% |

| Directed Metalation | Precise substitution control | Sensitive to reaction conditions | 45–55% |

Industrial-Scale Considerations

Patent WO2018207120A1 highlights the importance of solvent selection and temperature control in analogous nitroaniline syntheses. For 4-fluoro-2-cyclopropyliodobenzene:

- Solvents : Toluene and tetrahydrofuran (THF) are preferred for their inertness and ability to dissolve intermediates.

- Temperature : Low temperatures (0–5°C) mitigate side reactions during iodination and fluorination steps.

- Catalyst Recycling : Pd catalysts in coupling reactions require ligand optimization for reuse, reducing costs.

化学反応の分析

Types of Reactions

4-Fluoro-2-cyclopropyliodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions. For example, it can undergo nucleophilic aromatic substitution (S_NAr) with nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives. For instance, the cyclopropyl group can be oxidized to form a cyclopropyl ketone.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants and promote the reaction.

Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound formed by the coupling of 4-Fluoro-2-cyclopropyliodobenzene with another aryl or alkyl boronic acid .

科学的研究の応用

4-Fluoro-2-cyclopropyliodobenzene has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.

Chemical Biology: The compound can be used as a probe or ligand in chemical biology studies to investigate biological processes and molecular interactions.

作用機序

The mechanism of action of 4-Fluoro-2-cyclopropyliodobenzene depends on its specific application and the target molecule or pathway

Covalent Bond Formation: The iodine atom in the compound can form covalent bonds with nucleophilic residues in proteins or enzymes, leading to inhibition or modulation of their activity.

Hydrophobic Interactions: The cyclopropyl group can engage in hydrophobic interactions with target molecules, enhancing binding affinity and specificity.

類似化合物との比較

Comparison with Similar Compounds

The table below compares 4-Fluoro-2-cyclopropyliodobenzene with structurally analogous compounds, highlighting differences in substituents, molecular properties, and applications.

Key Observations:

Substituent Effects on Reactivity: Iodine: All listed compounds feature an iodine atom, enabling participation in Ullmann or Suzuki couplings. However, steric hindrance from the cyclopropyl group in the target compound may reduce reaction rates compared to less bulky analogs like 4-fluoro-2-iodotoluene . Fluorine: The electron-withdrawing fluorine atom activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic processes. This effect is consistent across all fluorinated analogs . Cyclopropyl vs.

Functional Group Diversity :

- Carboxylic acid (e.g., 4-fluoro-2-iodobenzoic acid) and amine (e.g., benzothiazol-2-yl-(4-fluoro-phenyl)-amine) derivatives enable diverse applications, such as metal coordination or hydrogen bonding, which are absent in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。